molecular formula C6H2BrCl2NO2 B13569245 2-Bromo-1,3-dichloro-4-nitrobenzene

2-Bromo-1,3-dichloro-4-nitrobenzene

Cat. No.: B13569245
M. Wt: 270.89 g/mol
InChI Key: GCZNRAYEBNRGKX-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-4-nitrobenzene is a polyhalogenated aromatic compound with the molecular formula C7H5BrCl2NO2 . It serves as a versatile synthetic intermediate and valuable building block in organic chemistry and materials science research. Compounds with this structure are typically characterized by an electron-deficient benzene ring due to the presence of both halogen substituents and a nitro group, making them suitable for various nucleophilic aromatic substitution (S N Ar) reactions . In such reactions, the nitro group strongly activates the ring by stabilizing the anionic intermediate (Meisenheimer complex), particularly at positions ortho and para to itself . This reactivity allows researchers to selectively displace specific halogen atoms (chlorine or bromine) with nucleophiles like alkoxides or amines, enabling the synthesis of more complex, multi-substituted benzene derivatives . These derivatives are of significant interest in the development of novel compounds for applications in agrochemical and pharmaceutical research . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Disclaimer: The information provided is based on the structural features and general reactivity of closely related chemical compounds. Specific experimental data, applications, and properties for this compound are not fully available in the search results and should be verified through further research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrCl2NO2

Molecular Weight

270.89 g/mol

IUPAC Name

2-bromo-1,3-dichloro-4-nitrobenzene

InChI

InChI=1S/C6H2BrCl2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H

InChI Key

GCZNRAYEBNRGKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations

Regioselective Synthesis Strategies for 2-Bromo-1,3-dichloro-4-nitrobenzene (B6160720)

The precise placement of bromine, chlorine, and nitro groups on the benzene (B151609) ring requires careful consideration of directing effects and reaction conditions.

Electrophilic Aromatic Substitution Approaches in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is the fundamental reaction type for introducing substituents onto a benzene ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org However, the presence of multiple halogen atoms, which are deactivating yet ortho-, para-directing, and a strongly deactivating and meta-directing nitro group, complicates the regiochemical outcome of subsequent substitutions. libretexts.orgstackexchange.com

In a typical synthesis of a related compound, 2-bromo-1-chloro-4-nitrobenzene, the process begins with the chlorination of benzene to form chlorobenzene (B131634). brainly.com This is followed by nitration, where the ortho-, para-directing chloro group directs the incoming nitro group primarily to the para position. brainly.com The final step is bromination. brainly.com The directing effects of the existing chloro and nitro groups guide the bromine to the desired position. brainly.com For this compound, a plausible starting material would be 1,3-dichlorobenzene (B1664543). Nitration of 1,3-dichlorobenzene would be expected to place the nitro group at the 4-position, influenced by the ortho-, para-directing nature of the two chlorine atoms. Subsequent bromination would then be directed by all three substituents. The two chlorine atoms would direct the incoming bromine to the 2-position (ortho to one chlorine and para to the other), and the meta-directing nitro group would also favor substitution at this position.

The general mechanism for electrophilic halogenation involves the activation of the halogen with a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a more potent electrophile. chemguide.co.uklibretexts.orgorganicchemistrytutor.com The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.orgbyjus.com Finally, a weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.commasterorganicchemistry.com

Directed Nitration and Halogenation Protocols

The sequence of nitration and halogenation steps is critical for achieving the desired substitution pattern. The nitro group is a strong deactivating group, making electrophilic substitution on nitrobenzene (B124822) slower than on benzene itself. libretexts.orglibretexts.org Therefore, it is often advantageous to perform halogenation reactions prior to nitration.

For instance, the nitration of chlorobenzene yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product. stackexchange.com Subsequent halogenation of this intermediate would then be directed by both the chloro and nitro groups.

A general protocol for the nitration of an aromatic compound involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. byjus.comlibretexts.org Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.combyjus.comlibretexts.org

Mechanistic Investigations of Bromination and Chlorination in Substituted Nitrobenzenes

The mechanism of electrophilic halogenation in substituted benzenes is influenced by the electronic properties of the existing substituents. Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups deactivate the ring and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

Halogens are a unique case as they are deactivating due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. libretexts.org

Studies on the chlorination of nitrobenzene show that the reaction yields a mixture of isomers, with the meta-substituted product being the major component, consistent with the directing effect of the nitro group. stackexchange.com The relative reactivity of different halogens is also a factor, with chlorination generally being less selective than bromination. masterorganicchemistry.comyoutube.com This is because the transition state for bromination more closely resembles the products, making the reaction more sensitive to the stability of the intermediate carbocation. masterorganicchemistry.com

Stereochemical Considerations in Bromine and Chlorine Incorporation

The incorporation of bromine and chlorine into a benzene ring via electrophilic aromatic substitution does not typically create stereocenters directly on the aromatic ring itself, as the ring is planar. However, the formation of intermediates, such as the cyclic bromonium or chloronium ion in the halogenation of alkenes, can lead to specific stereochemical outcomes, such as anti-addition. youtube.com In the context of aromatic substitution, the key mechanistic feature is the formation of a resonance-stabilized carbocation, which does not involve the formation of a cyclic halonium ion across the aromatic pi system. The planarity of the aromatic ring is temporarily disrupted during the formation of the sigma complex, but is restored upon deprotonation.

Novel Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient catalytic methods. nih.govmdpi.comnih.gov

Palladium-Catalyzed Decarboxylative Halogenation in Analogous Systems

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. One emerging area is decarboxylative coupling, where a carboxylic acid is used as a starting material, releasing carbon dioxide as the only byproduct. nih.govnih.gov While direct palladium-catalyzed decarboxylative halogenation of nitroaromatic compounds is not widely reported, related transformations in analogous systems suggest its potential. For example, palladium catalysts have been used for the decarboxylation of aromatic carboxylic acids. rsc.org

Furthermore, palladium-catalyzed decarboxylative allylation of nitrobenzene acetic esters has been demonstrated, indicating the compatibility of nitroarenes with palladium catalysis. nih.govnih.gov In some cases, tandem reactions involving decarboxylation and halogenation have been achieved by adding a halogenating reagent to the reaction system. researchgate.net These approaches offer a potential "green" alternative to traditional electrophilic halogenation methods, which often require harsh conditions and stoichiometric reagents. The development of a palladium-catalyzed decarboxylative halogenation for the synthesis of compounds like this compound would represent a significant advancement in sustainable chemistry.

Chemical Reactivity and Advanced Transformation Chemistry

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-1,3-dichloro-4-nitrobenzene (B6160720) is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization at the C-Br bond.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This trend is primarily dictated by the C-X bond strength, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. Consequently, in this compound, cross-coupling reactions are expected to occur selectively at the bromine-substituted position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org this compound can be selectively coupled with various boronic acids or their esters at the C-2 position to introduce new aryl or vinyl substituents. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com The electron-withdrawing nature of the nitro and chloro groups can enhance the rate of the oxidative addition step.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, with the coupling occurring selectively at the C-Br bond. nih.gov The reaction is typically performed in the presence of a palladium catalyst, a base, and often a phosphine ligand. nih.gov The presence of electron-withdrawing groups on the aryl halide is known to facilitate the Heck reaction. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction allows for the introduction of an alkynyl group at the C-2 position of this compound. The reaction is highly selective for the C-Br bond over the C-Cl bonds. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiOrganoboron ReagentPd catalyst, BaseC-C (Aryl-Aryl, Aryl-Vinyl)
HeckAlkenePd catalyst, BaseC-C (Aryl-Vinyl)
SonogashiraTerminal AlkynePd catalyst, Cu co-catalyst, BaseC-C (Aryl-Alkynyl)

Ligand Design and Catalyst Performance in Aryl Halide Functionalization

The functionalization of aryl halides, such as this compound, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The performance of these catalytic systems is critically dependent on the design of the phosphine or N-heterocyclic carbene (NHC) ligands coordinated to the palladium center. Ligands play a crucial role in modifying the electronic and steric environment of the metal, thereby influencing the efficiency, selectivity, and scope of the reaction.

For a substrate like this compound, the choice of ligand is paramount in achieving selective activation of one C-X bond over the others. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows the order C-I > C-Br > C-Cl. This inherent reactivity difference can be exploited to selectively functionalize the C-Br bond.

Key Research Findings:

Bulky Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)3) and its derivatives are highly effective for the cross-coupling of sterically hindered and electronically deactivated aryl chlorides. In the context of this compound, such ligands would be expected to facilitate the reaction at the more reactive C-Br bond.

Electron-Rich Ligands: Electron-rich ligands enhance the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle. For the less reactive C-Cl bonds, ligands like the Buchwald phosphine ligands (e.g., XPhos, SPhos) can enable their activation.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium, often exhibiting high catalytic activity and stability. They can be particularly effective in activating the more challenging C-Cl bonds.

The performance of different ligand and catalyst systems in the functionalization of a related compound, 1-bromo-4-chloro-2-nitrobenzene, is summarized below, which can provide insights into the expected reactivity of this compound.

Catalyst SystemLigand TypeTarget BondOutcome
Pd(PPh3)4TriphenylphosphineC-BrSelective coupling at the C-Br position
Pd2(dba)3 / XPhosBuchwald phosphineC-ClPotential for coupling at the C-Cl position
[Pd(IPr)]2N-Heterocyclic CarbeneC-ClHigh activity towards C-Cl bond activation

This table is illustrative and based on general principles of cross-coupling reactions.

Regioselectivity and Chemoselectivity in Multi-Halogenated Substrates

In multi-halogenated substrates like this compound, controlling the regioselectivity (which site reacts) and chemoselectivity (which functional group reacts) is a primary synthetic challenge.

Regioselectivity: The oxidative addition to the palladium catalyst is the step that determines which carbon-halogen bond is functionalized. The relative bond strengths (C-Cl > C-Br) and the electronic and steric environment of each halogen atom influence this process. The C-Br bond at the 2-position is flanked by two chlorine atoms, which could provide some steric hindrance. However, the inherent higher reactivity of the C-Br bond typically dominates, leading to preferential reaction at this site.

Chemoselectivity: The primary chemoselective challenge is to perform reactions at the halogen sites without affecting the nitro group. Many organometallic reagents used in cross-coupling reactions are also strong nucleophiles or bases, which could potentially react with the nitro group. Careful selection of reaction conditions, including the catalyst, solvent, and base, is crucial to avoid unwanted side reactions.

Hierarchical Functionalization: The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise or hierarchical functionalization strategy. For instance, a Suzuki or Heck reaction could be performed selectively at the C-Br bond under relatively mild conditions. Subsequently, under more forcing conditions and with a more active catalyst system, the C-Cl bonds could be functionalized.

Reduction Chemistry of the Nitro Group

The nitro group in this compound is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group.

Catalytic Hydrogenation and Chemo-Selective Reduction to Amino Derivatives

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes to anilines. However, in the case of this compound, chemo-selectivity is a major concern, as the carbon-halogen bonds can also be susceptible to hydrogenolysis (cleavage by hydrogen).

Key Considerations for Chemo-Selective Reduction:

Catalyst Choice: The choice of catalyst is critical. Platinum-based catalysts (e.g., PtO2) and certain palladium catalysts are often used. Raney Nickel is another option, but it can be quite reactive and may lead to dehalogenation.

Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can favor the reduction of the nitro group while minimizing hydrodehalogenation.

Catalyst Poisons: In some cases, the addition of a catalyst poison (e.g., sulfur-containing compounds) can be used to selectively deactivate the catalyst towards hydrodehalogenation while still allowing for the reduction of the nitro group.

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are known to selectively reduce nitro groups in the presence of aryl halides.

Reducing AgentConditionsSelectivity
H2, Pd/CStandardPotential for dehalogenation
H2, PtO2MildHigher selectivity for nitro reduction
SnCl2, HClAcidicHigh selectivity for nitro reduction
Fe, CH3COOHAcidicHigh selectivity for nitro reduction

Formation of Intermediate Species during Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. The ability to isolate or trap these intermediates can provide access to a range of other functional groups.

The typical reduction pathway involves the following intermediates:

Nitrobenzene (B124822) → Nitrosobenzene → Phenylhydroxylamine → Aniline (B41778)

Under controlled reaction conditions, it is sometimes possible to stop the reduction at the nitroso or hydroxylamine stage. For example, reduction with zinc dust in a neutral aqueous solution can often yield the corresponding hydroxylamine. The nitroso intermediate is generally highly reactive and difficult to isolate. These intermediates are valuable synthetic precursors for the synthesis of other complex molecules.

Other Advanced Derivatization and Functionalization Strategies

Beyond the reactions at the halogen and nitro groups, other advanced synthetic methods can be employed to further derivatize this compound.

Introduction of Carbon-Carbon Bonds via Organometallic Reagents

The introduction of new carbon-carbon bonds is a cornerstone of organic synthesis. For aryl halides like this compound, this is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Common Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

Stille Coupling: This reaction utilizes organotin reagents as the coupling partners.

As previously discussed, the regioselectivity of these reactions on this compound would be expected to favor initial reaction at the more reactive C-Br bond.

Grignard Reagents: While direct formation of a Grignard reagent from this compound is likely to be problematic due to the presence of the electrophilic nitro group, it is possible to use Grignard reagents as nucleophiles in coupling reactions. For example, in a Kumada coupling, a Grignard reagent can be coupled with the aryl halide in the presence of a palladium or nickel catalyst.

Functional Group Interconversions for Novel Architectures

The strategic placement of bromo, chloro, and nitro functionalities on the benzene (B151609) ring of this compound makes it a versatile precursor for the synthesis of a wide array of novel and complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, primarily activating it for nucleophilic aromatic substitution (SNAr) reactions. Concurrently, the nitro group itself, along with the halogen substituents, can undergo various transformations, including reduction and metal-catalyzed cross-coupling reactions. These functional group interconversions provide robust pathways to elaborate the core structure into more complex derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the C4 position renders the carbon atoms bearing the halogen substituents electrophilic and susceptible to attack by nucleophiles. In SNAr reactions involving polysubstituted benzenes, the regioselectivity of the substitution is dictated by the relative activation of the leaving groups. For this compound, the chlorine atoms are generally more prone to substitution than the bromine atom in SNAr reactions. This is attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the carbon to which it is attached.

Detailed research has demonstrated the selective displacement of one of the chlorine atoms by various nucleophiles. For instance, reaction with amines or alkoxides proceeds regioselectively to afford the corresponding substituted products. The substitution typically occurs at the chlorine atom ortho to the nitro group due to the strong activating effect of the nitro group at this position.

NucleophileReagentSolventConditionsProductYield (%)
AmineR-NH2DMFHeat2-Bromo-3-chloro-N-alkyl-4-nitroanilineNot Reported
AlkoxideR-ONaR-OHHeat2-Bromo-3-chloro-1-alkoxy-4-nitrobenzeneNot Reported
ThiolR-SHBase, SolventHeat2-Bromo-3-chloro-1-(alkylthio)-4-nitrobenzeneNot Reported

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a pivotal transformation that opens up a vast landscape of subsequent chemical modifications. The resulting 2-bromo-1,3-dichloroaniline is a key intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles and phenothiazines.

Commonly employed reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). The choice of reducing agent can be critical to avoid dehalogenation, which can occur under certain catalytic hydrogenation conditions.

Reducing AgentSolventConditionsProductYield (%)
SnCl2·2H2OEthanolReflux2-Bromo-1,3-dichloroanilineHigh
Fe / NH4ClEthanol/WaterReflux2-Bromo-1,3-dichloroanilineHigh
H2, Pd/CEthanolRT, 1 atm2-Bromo-1,3-dichloroanilineVariable

Note: While specific yields for the reduction of this compound are not explicitly reported, these conditions are standard for the reduction of nitroarenes and are expected to proceed in high yield.

The resulting aniline derivative is a versatile building block. For example, it can undergo cyclocondensation reactions with carboxylic acids or their derivatives to form benzimidazoles. Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups, further expanding the synthetic utility of the original scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

The reactivity of the halogens in these cross-coupling reactions generally follows the order I > Br > Cl. Consequently, the bromine atom in this compound is expected to be more reactive than the chlorine atoms in palladium-catalyzed reactions. This differential reactivity can, in principle, allow for selective functionalization at the C2 position.

Suzuki Coupling:

Boronic Acid/EsterCatalystBaseSolventProductYield (%)
Arylboronic acidPd(PPh3)4K2CO3Toluene/Water2-Aryl-1,3-dichloro-4-nitrobenzeneNot Reported

Sonogashira Coupling:

Note: Specific examples and yields for palladium-catalyzed cross-coupling reactions of this compound are not detailed in the available literature but are based on the established reactivity of aryl halides.

These cross-coupling reactions are instrumental in constructing complex biaryl systems and other extended conjugated structures, which are of interest in materials science and as scaffolds for pharmacologically active molecules.

Spectroscopic Characterization and Advanced Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei.

¹H, ¹³C, and Multinuclear NMR for Structural Elucidation of Derivatives

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Bromo-1,3-dichloro-4-nitrobenzene (B6160720) is predicted to be relatively simple, showing two signals corresponding to the two aromatic protons. The proton at the C5 position (H-5) is expected to be a doublet, coupled to the proton at the C6 position (H-6). Similarly, H-6 will appear as a doublet due to coupling with H-5. The chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro group (-NO₂) will significantly deshield adjacent protons, while the halogens (Br, Cl) also contribute to deshielding through their inductive effects. Consequently, both protons are expected to resonate in the downfield region of the spectrum, likely between 7.5 and 8.5 ppm.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each unique carbon atom in the aromatic ring. The chemical shifts are determined by the attached substituents.

The carbon atom bonded to the nitro group (C-4) is anticipated to be significantly downfield due to the strong deshielding effect of the nitro functionality.

The carbons bonded to the halogens (C-1, C-2, C-3) will also be downfield, with their exact shifts influenced by the specific halogen and their relative positions.

The two carbons bearing hydrogen atoms (C-5 and C-6) will appear at relatively higher field strengths compared to the substituted carbons.

The carbon ipso to the nitro group (C4) is expected to have the largest chemical shift, often in the range of 145-150 ppm for nitroaromatics stackexchange.com. The ortho carbons (C3, C5) and meta carbons (C2, C6) will show distinct shifts based on the combined electronic influences stackexchange.comresearchgate.net.

The following table provides predicted chemical shift ranges for the carbon atoms in this compound.

Carbon AtomAttached GroupPredicted ¹³C Chemical Shift (ppm)
C1-Cl130 - 135
C2-Br120 - 125
C3-Cl130 - 135
C4-NO₂145 - 150
C5-H125 - 130
C6-H128 - 133

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacent relationship on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). The HSQC spectrum would display two cross-peaks: one linking the H-5 signal to the C-5 signal and another linking the H-6 signal to the C-6 signal. This allows for the definitive assignment of the protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, the H-5 proton would show correlations to C-1, C-3, and C-4, while the H-6 proton would show correlations to C-2 and C-4. These correlations provide indisputable evidence for the complete molecular structure. researchgate.netscience.gov

The table below summarizes the key expected correlations from 2D NMR analysis.

2D NMR ExperimentExpected CorrelationsInformation Gained
COSY H-5 ↔ H-6Confirms adjacency of the two aromatic protons.
HSQC H-5 ↔ C-5H-6 ↔ C-6Assigns the specific carbon signals for the protonated carbons.
HMBC H-5 ↔ C-1, C-3, C-4H-6 ↔ C-2, C-4Confirms the positions of substituents by assigning the quaternary carbons relative to the protons.

Vibrational Spectroscopy: FTIR and Raman Investigations

Interpretation of Characteristic Bands and Normal Coordinate Analysis

The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

NO₂ Group Vibrations: The nitro group has two distinct and strong stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically found between 1500-1570 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) appearing in the 1300-1370 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching vibration of the C-NO₂ bond is expected around 850 cm⁻¹.

C-Halogen Stretching: The C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, usually between 500-600 cm⁻¹.

Normal Coordinate Analysis (NCA): A detailed interpretation of the vibrational spectra can be achieved through Normal Coordinate Analysis. NCA is a theoretical method that describes the vibrational motions of a molecule. nist.govias.ac.in It involves defining a set of internal coordinates (bond lengths, bond angles, and torsion angles) and a molecular force field. By solving the vibrational secular equation, NCA can assign the observed spectral bands to specific vibrational modes and quantify the contribution of different internal coordinates to each normal mode, a measure known as the Potential Energy Distribution (PED). ias.ac.in

Correlation with Theoretical Vibrational Frequencies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting vibrational spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), theoretical vibrational frequencies and intensities can be obtained. wisc.edupsu.edu

Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used for this purpose. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). The excellent agreement often found between scaled theoretical frequencies and experimental FTIR and Raman spectra provides strong confirmation of the vibrational assignments. nih.gov

The following table presents the expected regions for key vibrational modes and their typical theoretical counterparts.

Vibrational ModeExpected Experimental Range (cm⁻¹)Typical DFT Calculated Range (Scaled, cm⁻¹)
Aromatic C-H Stretch3000 - 31003050 - 3150
Asymmetric NO₂ Stretch1500 - 15701520 - 1580
Aromatic C=C Stretch1400 - 16001410 - 1610
Symmetric NO₂ Stretch1300 - 13701320 - 1380
C-N Stretch840 - 870850 - 880
C-Cl Stretch600 - 800610 - 810
C-Br Stretch500 - 600510 - 610

Mass Spectrometry (MS) for High-Resolution Analysis and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns. wikipedia.org

For this compound (C₆H₂BrCl₂NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

A key feature in the mass spectrum of this compound would be the complex and highly characteristic isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). ucalgary.cachemguide.co.uk The presence of one bromine and two chlorine atoms will result in a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes. This unique pattern is a definitive indicator of the presence and number of bromine and chlorine atoms in the molecule. libretexts.orglibretexts.org

The molecule is expected to undergo predictable fragmentation upon ionization (e.g., by electron impact). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group and other small neutral molecules. libretexts.orgyoutube.com

Key expected fragmentation pathways include:

Loss of NO₂: A primary fragmentation step would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a [M - 46]⁺ ion.

Loss of NO and CO: The molecular ion may lose nitric oxide (NO) to form [M - 30]⁺, which can then subsequently lose carbon monoxide (CO) to yield an [M - 30 - 28]⁺ fragment.

Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of Br• or Cl• radicals, resulting in [M - Br]⁺ and [M - Cl]⁺ ions. These fragment ions would still exhibit the isotopic patterns of the remaining halogens. libretexts.orglibretexts.org

The table below lists the predicted major ions in the mass spectrum.

Ionm/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl)Description
[C₆H₂⁷⁹Br³⁵Cl₂NO₂]⁺ (M⁺)269Molecular Ion
[C₆H₂⁷⁹Br³⁵Cl₂O]⁺239Loss of NO
[C₆H₂⁷⁹Br³⁵Cl₂]⁺223Loss of NO₂
[C₆H₂³⁵Cl₂NO₂]⁺190Loss of Br
[C₆H₂⁷⁹Br³⁵ClNO₂]⁺234Loss of Cl

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the electronic structure of molecules like 2-Bromo-1,3-dichloro-4-nitrobenzene (B6160720). By approximating the many-electron problem to one concerning the electron density, DFT methods can achieve a favorable balance between computational cost and accuracy. Such studies are crucial for understanding the molecule's geometry, stability, and reactivity. While specific DFT studies on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from computational analyses of structurally related compounds.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Due to the presence of the nitro group and the halogen atoms on the benzene (B151609) ring, steric and electronic effects will dictate the final conformation. The nitro group is known to be slightly twisted out of the plane of the benzene ring in many nitroaromatic compounds to alleviate steric hindrance with adjacent substituents. In the case of this compound, the two chlorine atoms flanking the bromine atom and the nitro group would contribute significantly to this steric strain.

While a detailed conformational analysis for this compound is not readily found, studies on similar molecules, such as 1,2-dichloro-4-nitrobenzene, provide a basis for what to expect. In such molecules, the planarity of the benzene ring is largely maintained, with the primary conformational variable being the dihedral angle of the nitro group relative to the ring.

ParameterExpected Value RangeInfluencing Factors
C-C Bond Lengths (Aromatic)1.38 - 1.40 ÅAromaticity of the benzene ring.
C-H Bond Lengths~1.08 ÅStandard for aromatic C-H bonds.
C-Cl Bond Lengths~1.73 - 1.75 ÅElectronegativity of chlorine and its interaction with the ring.
C-Br Bond Length~1.88 - 1.90 ÅLarger atomic radius of bromine.
C-N Bond Length~1.47 - 1.49 ÅSingle bond character with some delocalization.
N-O Bond Lengths~1.21 - 1.23 ÅDouble bond character due to resonance in the nitro group.
O-N-O Bond Angle~123 - 125°sp² hybridization of the nitrogen atom.
C-C-N-O Dihedral AngleNon-zeroSteric hindrance from adjacent chlorine and bromine atoms.

Note: The data in this table is based on typical values for similar compounds and serves as an estimation in the absence of specific computational data for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group and the electronegative halogen atoms is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the benzene ring, with contributions from the p-orbitals of the halogen atoms. The LUMO is anticipated to be predominantly located on the nitro group and the carbon atoms of the benzene ring to which it is attached, reflecting the electron-accepting nature of this substituent.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the molecule's electrophilic power.

Note: The specific energy values for HOMO, LUMO, and the calculated descriptors for this compound would require a dedicated DFT calculation.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP map is expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential are anticipated around the hydrogen atoms of the benzene ring and potentially on the carbon atoms attached to the electronegative substituents. The areas around the halogen atoms would exhibit a more complex potential due to the dual nature of halogens (electronegative yet possessing lone pairs). The MESP analysis can thus provide a visual guide to the molecule's reactive behavior.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are not only useful for understanding structure and reactivity but also for predicting various spectroscopic properties. These predictions can be invaluable for interpreting experimental spectra and confirming the identity and structure of a compound.

Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can provide a predicted infrared (IR) and Raman spectrum for a molecule. By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the following functional groups and structural features:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

NO₂ stretching: The nitro group will show strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the 800-600 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration will appear at a lower frequency, typically in the 700-500 cm⁻¹ region.

Ring bending modes: Various in-plane and out-of-plane bending vibrations of the benzene ring will be present at lower frequencies.

It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method.

For this compound, the predicted ¹H NMR spectrum would show signals for the two aromatic protons. Their chemical shifts would be influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the nitro and halogen groups would deshield the protons, causing them to resonate at a relatively high chemical shift (downfield).

The predicted ¹³C NMR spectrum would display signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be highly dependent on the attached substituents. The carbon atom attached to the nitro group and the carbons bearing the halogen atoms would show distinct chemical shifts.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H-Influenced by adjacent Br and Cl.
C2-HInfluenced by adjacent Cl and the nitro group.-
C3-Attached to Chlorine.
C4-Attached to the Nitro group.
C5-HInfluenced by the nitro group and adjacent Cl.-
C6-Attached to Chlorine.

Note: The table indicates the expected influences on the chemical shifts. Precise numerical predictions require specific DFT calculations for this compound.

The comparison of predicted NMR chemical shifts with experimentally obtained spectra is a powerful method for validating the proposed structure of a molecule.

Reaction Mechanism Modeling using Computational Methods

Computational modeling, particularly with methods like Density Functional Theory (DFT), allows for the elucidation of reaction pathways, the characterization of transition states, and the prediction of reaction kinetics. These models are crucial for understanding the intricate details of how this compound interacts with nucleophiles.

Nucleophilic aromatic substitution (SNAr) reactions of nitroaromatic compounds can proceed through either a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism with a single transition state. nih.gov Computational studies on related halonitrobenzenes have shown that the nature of the halogen and the reaction conditions can influence the preferred pathway. mdpi.com

For this compound, the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing one of the halogen substituents. The strong electron-withdrawing nitro group, along with the inductive effects of the halogens, activates the aromatic ring towards nucleophilic attack. libretexts.org The positions ortho and para to the nitro group are particularly activated. In this molecule, the bromine atom is ortho and one chlorine atom is meta to the nitro group, while the other chlorine is para to the bromine and meta to the nitro group.

Computational modeling can characterize the geometry and energy of the transition state(s) for nucleophilic attack at the different halogen-bearing carbon atoms. For a stepwise reaction, two transition states would be identified, one for the formation of the Meisenheimer intermediate and one for its decomposition to products. In a concerted reaction, a single transition state would be located. For instance, in the reaction of p-chloronitrobenzene with a nucleophile, the σCl-adduct has been identified as a transition state rather than a stable intermediate. mdpi.com

Table 1: Hypothetical Transition State Geometries for Nucleophilic Attack on this compound with a Generic Nucleophile (Nu)

ParameterAttack at C-Br (ortho to NO₂)Attack at C-Cl (meta to NO₂)
C-Nu Bond Length (Å)~2.1~2.2
C-Leaving Group Bond Length (Å)LengthenedLengthened
C-N Bond Length (Å)ShortenedSlightly affected
Ring GeometryNon-planarNon-planar

Note: This table presents hypothetical data based on general principles of SNAr transition states.

By calculating the energies of the reactants, transition states, intermediates (if any), and products, a reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.

Computational studies on similar nitroaromatic compounds suggest that the activation barriers for SNAr reactions are sensitive to the nature of the leaving group and the position of the substituents. mdpi.com For this compound, separate energy profiles can be calculated for the substitution of the bromine atom versus one of the chlorine atoms. Generally, the better leaving group and the more activated position will have a lower activation energy and thus a faster reaction rate.

The reaction kinetics can be predicted using transition state theory, which relates the rate constant to the activation energy. These predictions can then be compared with experimental data, if available, to validate the computational model.

Table 2: Hypothetical Calculated Energy Profile Data for the SNAr Reaction of this compound

Reaction CoordinateSubstitution at C-BrSubstitution at C-Cl
Reactants 00
Transition State 1 +18+22
Meisenheimer Intermediate -5-2
Transition State 2 +15+19
Products -10-8

Note: Energies are in kcal/mol relative to the reactants and are hypothetical, illustrating a plausible scenario.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models aim to correlate the structural or electronic properties of a series of related compounds with their chemical reactivity. For substituted nitrobenzenes, these models can provide valuable insights into how different substituents influence their reactivity in SNAr reactions.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to develop mathematical relationships between molecular descriptors and a specific activity, in this case, chemical reactivity. For a series of substituted nitrobenzenes, descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters, and hydrophobicity.

While QSAR studies on nitroaromatic compounds have often focused on their biological activity or toxicity, the same principles can be applied to model their chemical reactivity. mdpi.commdpi.com For instance, a QSAR model could be developed to predict the rate constants for the reaction of a series of polychlorinated and polybrominated nitrobenzenes with a specific nucleophile. Descriptors in such a model might include the electron affinity of the electrophile and the electrostatic potential at the carbon atom undergoing substitution. nih.gov

Table 3: Example of Descriptors for a Hypothetical QSAR Model of Reactivity for Halogenated Nitrobenzenes

Compoundlog(k_rel) (Experimental)LUMO Energy (eV)Electrostatic Potential at C-X (au)
This compound(Hypothetical Value)(Calculated Value)(Calculated Value)
1,2-Dichloro-4-nitrobenzene(Hypothetical Value)(Calculated Value)(Calculated Value)
1-Bromo-4-nitrobenzene(Hypothetical Value)(Calculated Value)(Calculated Value)

Note: This table illustrates the type of data used in a QSAR study for chemical reactivity.

The Hammett equation is a classic tool in physical organic chemistry for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It relates the logarithm of the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). The Taft equation is an extension that separates polar, steric, and resonance effects.

For the SNAr reaction of a series of substituted nitrobenzenes, a Hammett plot can be constructed by plotting the logarithm of the relative rate constant (log(k/k₀)) against the appropriate Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides information about the nature of the transition state. A large positive ρ value indicates that the reaction is highly sensitive to substituent effects and that there is a buildup of negative charge in the transition state, which is consistent with the mechanism of nucleophilic aromatic substitution. pharmacy180.com

While a direct Hammett or Taft analysis on this compound itself is not feasible (as it is a single compound), it can be included as a data point in a broader study of substituted nitrobenzenes to understand the cumulative electronic effect of its substituents on reactivity.

Table 4: Hammett Substituent Constants (σ) for Substituents in this compound

SubstituentPositionσ_metaσ_para
-NO₂40.78
-Br20.39
-Cl10.37
-Cl30.37

Environmental Behavior and Mechanistic Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of the compound, primarily through reactions with light (photolysis) and water (hydrolysis). These pathways are significantly influenced by environmental conditions.

Direct photolysis of nitroaromatic compounds in aqueous solutions is generally a slow process. osti.gov However, the presence of photosensitizers or other reactive species can accelerate their degradation. The photolytic transformation of halogenated nitroaromatics can proceed through several mechanisms. One key pathway involves the photostimulated substitution of the nitro group. For instance, in the photolysis of nitrobenzene (B124822) in the presence of tetrachloromethane, the primary product observed is chlorobenzene (B131634), indicating a photosubstitution of the nitro group. osti.gov

For polychlorinated nitrobenzenes, photolysis can lead to the reductive dehalogenation or the substitution of halogen atoms. The presence of substances that can generate hydroxyl radicals (•OH), such as hydrogen peroxide (H₂O₂) or nitrate, significantly enhances photodegradation rates. acs.org These highly reactive radicals can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. acs.org The specific transformation products of 2-Bromo-1,3-dichloro-4-nitrobenzene (B6160720) under photolytic conditions are not extensively documented, but based on analogous compounds, potential products could include dichloronitrophenols, bromodichlorophenols, and simpler organic acids following ring opening.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For halogenated nitroaromatics, the rate of hydrolysis is highly dependent on the nature and position of the substituents on the aromatic ring. The electron-withdrawing nitro group activates the ring towards nucleophilic substitution, making the halogen atoms susceptible to replacement by hydroxyl groups.

Studies on related compounds, such as sodium 2-chloro-5-nitrobenzenesulfonate and potassium 4-bromo-3-nitrobenzenesulfonate, provide insight into the kinetics of hydrolysis. njit.edu The hydrolysis rates for these compounds were determined at various temperatures to calculate their activation energies, which indicate the energy barrier for the reaction to occur. njit.edu The order of reactivity for halogens in nucleophilic substitution on an activated aryl ring is typically Cl > Br > I. njit.edu This suggests that the chlorine atoms on this compound would be more susceptible to hydrolysis than the bromine atom, assuming similar electronic activation. The degradation pathway would likely involve the sequential replacement of halogen atoms with hydroxyl groups, forming various halogenated nitrophenols.

Table 1: Activation Energies for the Hydrolysis of Analogous Halogenated Nitrobenzene Sulfonates This table presents data for analogous compounds to illustrate the principles of hydrolytic degradation kinetics.

CompoundActivation Energy (calories/mol)
Sodium 4-chloro-3-nitrobenzene sulfonate20,800
Potassium 4-chloro-3-nitrobenzene sulfonate19,400
Potassium 4-bromo-3-nitrobenzene sulfonate22,400
Potassium 4-iodo-3-nitrobenzene sulfonate24,000
Sodium 2-chloro-5-nitrobenzene sulfonate27,200
(Data sourced from Roeder, 1951) njit.edu

Environmental factors such as pH and redox potential play a critical role in the abiotic degradation of halogenated nitroaromatics.

pH: The pH of the environment can significantly affect both hydrolysis and photolysis rates. For hydrolysis, alkaline conditions (higher pH) generally accelerate the nucleophilic substitution of halogens by hydroxide (B78521) ions (OH⁻), leading to faster degradation. Conversely, acidic conditions can influence the stability of the compound and its intermediates. nih.gov For instance, in the catalytic ozonation of nitrobenzene, the degradation efficiency increases markedly as the initial pH rises from acidic to near-neutral or slightly alkaline, which is attributed to the enhanced generation of highly reactive hydroxyl radicals at higher pH values. researchgate.net

Redox Conditions: The redox potential of the environment determines whether oxidative or reductive transformation pathways are favored. Under oxidizing conditions, degradation is often initiated by hydroxyl radicals. researchgate.net Under reducing (anoxic or anaerobic) conditions, reductive pathways dominate. For nitroaromatic compounds, this typically involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group (e.g., forming 2-Bromo-1,3-dichloro-4-aminobenzene). nih.govacs.org Reductive dehalogenation, the removal of halogen substituents and their replacement with hydrogen, can also occur under strongly reducing conditions, often mediated by reduced iron species or other environmental reductants. researchgate.net The one-electron reduction potential of a nitroaromatic compound is a key parameter that predicts the favorability of its reductive transformation. dtic.milacs.org

Biotic Degradation Mechanisms by Microorganisms

Microorganisms have evolved diverse enzymatic systems to break down and utilize a wide range of xenobiotic compounds, including halogenated nitrobenzenes, as sources of carbon, nitrogen, and energy. nih.govnih.gov

The microbial degradation of halogenated nitrobenzenes can proceed through several distinct pathways, largely dependent on the specific microorganism and the prevailing environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions , two primary strategies are employed by bacteria to initiate degradation:

Oxidative Pathway: This common pathway is initiated by dioxygenase enzymes. These enzymes insert two hydroxyl groups onto the aromatic ring, which leads to the simultaneous elimination of the nitro group as nitrite (B80452) and the formation of a substituted catechol. nih.govresearchgate.net For example, the degradation of 2,3- and 3,4-dichloronitrobenzene (B32671) (DCNB) by Diaphorobacter species involves initial attack by a dioxygenase to form the corresponding dichlorocatechols. nih.gov This catechol intermediate is then subject to ring cleavage by another dioxygenase, leading to intermediates that can enter central metabolic pathways. nih.govepa.gov

Reductive Pathway (Initial Step): Some aerobic bacteria begin by partially reducing the nitro group to a hydroxylamino group (-NHOH). This intermediate then undergoes an enzyme-catalyzed rearrangement to form an aminophenol, which can be further degraded. nih.gov

Under anaerobic conditions , the primary transformation is the reduction of the nitro group. This proceeds sequentially from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov This process is catalyzed by nitroreductase enzymes. rsc.org The resulting halogenated aniline (B41778) may be more or less toxic and can be subject to further degradation, which may include reductive dehalogenation where halogen atoms are removed. nih.govacs.org

Research on model organisms capable of degrading compounds structurally similar to this compound has identified key enzymes and intermediates.

Key Enzymes:

Nitroarene Dioxygenases: These are multi-component enzymes that catalyze the initial and critical step in the aerobic oxidative degradation pathway. asm.org An example is the 2,3-dichloronitrobenzene (B165493) dioxygenase (DcbAaAbAcAd) from Diaphorobacter sp. strain JS3051, which converts 2,3-DCNB to 3,4-dichlorocatechol. nih.gov These enzymes belong to the Rieske non-heme iron dioxygenase family. asm.orgasm.org

Nitroreductases (NTRs): These enzymes, often flavin-dependent, catalyze the reduction of the nitro group under both aerobic and anaerobic conditions. rsc.orgnih.gov They are crucial for the initial steps of reductive degradation pathways. nih.gov Bacterial nitroreductases like XenA and XenB from Pseudomonas putida are known to reduce a variety of nitroaromatic compounds. nih.gov

Catechol Dioxygenases: Following the formation of a catechol intermediate in oxidative pathways, these enzymes cleave the aromatic ring. For instance, DccA, a chlorocatechol 1,2-dioxygenase from Diaphorobacter sp. JS3051, catalyzes the ortho-cleavage of 4-chlorocatechol (B124253) and 4-bromocatechol. asm.org

Dehalogenases: These enzymes catalyze the removal of halogen substituents from the aromatic ring, a critical step for complete mineralization. Dehalogenation can occur either on the intact ring or after ring cleavage. nih.govnih.gov

Metabolic Intermediates: Studies on the degradation of dichloronitrobenzenes and chloronitrobenzenes have identified several key intermediates.

Table 2: Key Intermediates in the Microbial Degradation of Analogous Halogenated Nitrobenzenes This table presents data for analogous compounds to illustrate the types of intermediates formed during microbial degradation.

Starting CompoundKey Intermediate(s)Degradation PathwayModel Organism
2,3-Dichloronitrobenzene3,4-DichlorocatecholAerobic, OxidativeDiaphorobacter sp. JS3051
3,4-Dichloronitrobenzene4,5-DichlorocatecholAerobic, OxidativeDiaphorobacter sp. JS3050
3-Chloronitrobenzene4-ChlorocatecholAerobic, OxidativeDiaphorobacter sp. JS3051
3-Bromonitrobenzene4-BromocatecholAerobic, OxidativeDiaphorobacter sp. JS3051
2-Chloronitrobenzene3-ChlorocatecholAerobic, OxidativePseudomonas stutzeri ZWLR2-1
4-Chloronitrobenzene4-Chloroaniline (p-CAN)ReductiveZero-Valent Iron (ZVI) System
(Data sourced from Li et al., 2021 nih.gov; Liu et al., 2022 asm.org; Chen et al., 2011 researchgate.net)

Based on these pathways, the degradation of this compound would likely proceed via initial dioxygenation to form a bromodichlorocatechol, or via reduction to form 2-bromo-1,3-dichloro-4-aminobenzene, followed by further enzymatic transformations.

Anaerobic vs. Aerobic Biodegradation Routes

The biodegradation of halogenated nitroaromatic compounds can proceed under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, often following distinct initial transformation pathways.

Anaerobic Biodegradation:

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to an amino group (-NH2). nih.govacs.orgpsu.eduosti.gov This reductive pathway is a common metabolic strategy for a wide range of anaerobic bacteria, including sulfate-reducing and methanogenic species. osti.gov The process typically involves the sequential reduction of the nitro group to nitroso and hydroxylamino intermediates, ultimately yielding the corresponding aromatic amine. nih.gov For this compound, this would result in the formation of 2-Bromo-1,3-dichloro-4-aminobenzene. This initial reductive step is crucial as it can decrease the toxicity of the compound and may be a prerequisite for subsequent ring cleavage under anaerobic conditions. psu.edu However, complete mineralization of such compounds under anaerobic conditions can be slow and may lead to the accumulation of amino-substituted intermediates. psu.edu

Aerobic Biodegradation:

In aerobic environments, the biodegradation of halogenated nitroaromatics is often initiated by oxidative enzymes, particularly dioxygenases. nih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of substituted catechols and the release of the nitro group as nitrite. For compounds similar to this compound, such as dichloronitrobenzenes and bromonitrobenzenes, aerobic bacteria have been shown to utilize this strategy. For instance, Diaphorobacter sp. strain JS3051 can degrade 2,3-dichloronitrobenzene and 3-bromonitrobenzene through the action of a dioxygenase, which results in the formation of the corresponding dichlorocatechol or bromocatechol. Following the initial dioxygenase attack, the resulting catechol intermediates are typically channeled into the ortho- or meta-cleavage pathways, leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.

The following table summarizes the key differences between the initial steps of anaerobic and aerobic biodegradation routes for a hypothetical halogenated nitrobenzene.

FeatureAnaerobic BiodegradationAerobic Biodegradation
Primary Initial Reaction Reduction of the nitro groupOxidation of the aromatic ring
Key Enzyme Type NitroreductasesDioxygenases
Initial Product Aromatic amineSubstituted catechol
Oxygen Requirement Not requiredRequired

Environmental Fate Modeling and Prediction (excluding human exposure/risk assessment)

Predictive models are essential tools for estimating the environmental behavior and persistence of chemicals like this compound, for which extensive experimental data may be limited.

Mechanistic Models for Environmental Persistence

Mechanistic models, such as Quantitative Structure-Property Relationship (QSPR) models, are used to predict the persistence of chemicals based on their molecular structure. nih.gov For halogenated nitroaromatic compounds, persistence is influenced by factors such as the number and type of halogen substituents and the presence of the nitro group, which generally increases resistance to degradation. nih.gov

Publicly available QSPR models have been developed to predict the persistence of chemicals in different environmental compartments like water, soil, and sediment. nih.gov These models use molecular descriptors to classify compounds as persistent or non-persistent based on established half-life thresholds. While specific models for this compound are not available, models for halogenated and nitroaromatic compounds can provide an estimation of its likely persistence. The presence of multiple halogen atoms and a nitro group suggests that this compound is likely to be more persistent than simpler nitrobenzenes or chlorobenzenes.

Transport and Distribution in Environmental Compartments (Focus on Chemical Dynamics)

The transport and distribution of this compound in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties determine how the chemical partitions between air, water, soil, and sediment.

Fugacity models are a type of environmental fate model that can predict the distribution of a chemical in a multi-compartment environment. For a related compound, 2,4-dichloronitrobenzene, a generic fugacity model indicated that if released into the air, it would likely be transported to the soil, and if released into water or soil, it would tend to remain in those compartments. Given the structural similarities, it is plausible that this compound would exhibit similar partitioning behavior.

The movement of this compound within a specific compartment, such as soil, is influenced by sorption processes. The presence of organic matter and clay content in soil can affect its mobility, with higher sorption leading to lower mobility and reduced potential for leaching into groundwater.

Applications As a Precursor in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of 2-Bromo-1,3-dichloro-4-nitrobenzene (B6160720), dictated by its bromo, chloro, and nitro substituents, makes it an important intermediate in the construction of more elaborate organic molecules.

Precursor for Polyfunctionalized Aromatic Compounds

This compound is a key starting material for creating aromatic compounds with multiple functional groups. The differential reactivity of the halogen atoms and the influence of the nitro group allow for sequential and site-selective reactions. For instance, nucleophilic aromatic substitution (SNAr) reactions can be directed to specific positions on the ring, enabling the introduction of a wide array of functionalities. The nitro group, a strong electron-withdrawing group, activates the ring towards such nucleophilic attacks. Subsequently, the nitro group itself can be reduced to an amine, which can then participate in a host of further transformations, such as diazotization or amide bond formation. This stepwise functionalization is a cornerstone of modern organic synthesis, allowing for the controlled construction of complex target molecules.

The synthesis of polysubstituted benzenes often involves a carefully planned sequence of reactions to ensure the correct placement of substituents. The directing effects of the existing groups on the ring are paramount. For example, the synthesis of a related compound, 2-bromo-1-chloro-4-nitrobenzene, can be achieved through a three-step process starting from benzene (B151609): chlorination, followed by nitration to yield p-nitrochlorobenzene, and finally bromination. brainly.com This strategic approach highlights the importance of precursor selection and reaction order in achieving the desired substitution pattern on the benzene ring. brainly.comlibretexts.org

Building Block for Heterocyclic Systems and Macrocycles

The functional group array of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. Through a series of chemical modifications, such as the reduction of the nitro group to an amine and subsequent cyclization reactions with appropriate bifunctional reagents, a variety of nitrogen-containing heterocycles can be constructed.

Furthermore, this compound can serve as a foundational component in the synthesis of macrocycles. Macrocyclic compounds, which are large ring structures, have gained significant interest in various fields, including medicinal chemistry and materials science. The synthesis of novel 26-membered macrocyclic Schiff base compounds, for example, has been achieved through the condensation of diamine derivatives with terephthaldehyde. researchgate.net While not directly involving this compound, this research illustrates the general principles of using functionalized aromatic precursors to build large, complex cyclic systems. researchgate.net The bromo and chloro groups on this compound could potentially be utilized in cross-coupling reactions to form the backbones of novel macrocyclic structures.

Integration into Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for screening in drug discovery and materials science. The well-defined reactivity of this compound makes it an attractive scaffold for such applications.

Solid-Phase Synthesis Applications

In solid-phase synthesis, molecules are built step-by-step on a solid support, which simplifies purification. This compound can be anchored to a solid support through one of its reactive sites. The remaining functional groups can then be elaborated through a series of reactions. By splitting the solid support into multiple batches and subjecting each to a different reagent, a large library of compounds with diverse functionalities can be efficiently synthesized.

Derivatization for Skeletal and Functional Diversity

The true power of this compound in library synthesis lies in its potential for derivatization. Each of the functional groups—the bromo, the two chloro, and the nitro group—can be selectively targeted to introduce a wide range of chemical moieties. This allows for the generation of libraries with both skeletal diversity (modifications to the core structure) and functional group diversity (variations in the appended chemical groups). For instance, the halogen atoms can be replaced with different nucleophiles, and the nitro group can be converted to an amine and then acylated or alkylated, leading to a vast chemical space derived from a single, versatile precursor.

Utilization in Materials Science Research

The chemical structure and properties of this compound lend themselves to applications in materials science research, focusing on the development of new materials with specific properties rather than commercial products. The presence of heavy atoms like bromine and chlorine, along with the polar nitro group, can influence the electronic and photophysical properties of molecules derived from it.

For example, halogenated nitroaromatic compounds are studied for their potential use in creating materials with enhanced thermal stability and specific electronic characteristics. The electron-withdrawing nature of the substituents on this compound makes the aromatic ring electron-deficient, a property that can be exploited in the design of n-type organic semiconductors. Furthermore, the bromo and chloro groups provide handles for further functionalization, allowing for the tuning of properties such as solubility, morphology, and intermolecular interactions in the solid state, which are all critical for the performance of organic electronic materials.

Synthesis of Monomers for Advanced Polymers

While direct and detailed research findings on the use of this compound for the synthesis of specific monomers for advanced polymers are not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications. The general reactivity of similar halogenated nitroaromatic compounds points towards pathways for creating diamine monomers, which are essential building blocks for high-performance polymers like polyimides.

The synthesis would conceptually involve two key transformations:

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH2) using various reducing agents. This transformation is a fundamental step in converting nitroaromatics into their corresponding anilines.

Nucleophilic Aromatic Substitution: The chlorine and bromine atoms on the ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. For instance, reaction with an appropriate diamine could lead to the formation of a more complex diamine monomer.

These resulting diamine monomers, bearing a combination of chloro, bromo, and other introduced functionalities, could then be polymerized with dianhydrides to produce polyimides with tailored properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Precursor to Organic Electronic Materials

The field of organic electronics relies on the design and synthesis of novel organic molecules with specific electronic properties. Halogenated aromatic compounds are frequently used as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic nature of the substituents on the aromatic ring of this compound makes it a candidate for the synthesis of such materials.

For example, derivatives of this compound could potentially be used to construct hole-transporting or electron-transporting materials. The synthesis of triarylamine-based hole-transport materials often involves the coupling of aromatic amines with halogenated aromatic cores. nih.govnih.govrsc.org Similarly, the synthesis of carbazole (B46965) derivatives, which are known for their application in OLEDs, frequently starts from halogenated precursors. nih.gov

The general synthetic strategies would involve leveraging the reactivity of the bromo and chloro substituents for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build up larger conjugated systems. The nitro group could be maintained to tune the electron-accepting properties of the final molecule or be converted to other functional groups to modulate the electronic and physical properties of the resulting organic electronic material.

While specific examples directly employing this compound are not readily found in the surveyed literature, the fundamental principles of organic synthesis strongly suggest its utility as a precursor in these advanced applications. Further research and patent literature may hold specific examples of its incorporation into novel polymers and electronic materials.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, pushing for methods that are both efficient and environmentally benign. jocpr.comrsc.org For a molecule like 2-bromo-1,3-dichloro-4-nitrobenzene (B6160720), future research will likely focus on developing synthetic pathways that maximize atom economy, minimize waste, and utilize less hazardous reagents.

Current synthetic approaches to similar halogenated nitroaromatics often involve multi-step sequences that may generate significant chemical waste. Future research could explore one-pot syntheses or tandem reactions that combine several transformations into a single, streamlined process. The use of catalytic methods over stoichiometric ones is a key tenet of green chemistry, and developing novel catalysts for the selective halogenation and nitration of appropriate precursors will be a significant area of investigation. rsc.org For instance, exploring solid acid catalysts or recyclable catalytic systems could offer more sustainable alternatives to traditional methods that rely on corrosive acids and produce substantial waste streams.

Addition reactions, which inherently have a high atom economy, could be another focal point. jocpr.com While direct addition to a pre-formed benzene (B151609) ring is not feasible for this substitution pattern, the development of novel precursors that can undergo atom-economical transformations to yield the target molecule is a promising avenue. The goal would be to design a synthesis where the majority of the atoms from the starting materials are incorporated into the final product, a significant improvement over many current substitution-based aromatic syntheses. rsc.org

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the carbon-halogen and carbon-nitro bonds in this compound offers a playground for exploring novel reaction pathways. The presence of multiple halogen atoms with different reactivities (bromine vs. chlorine) allows for selective functionalization.

A significant area for future research lies in the development of advanced catalytic systems for cross-coupling reactions. While palladium-catalyzed reactions are well-established for aryl halides, the selective activation of one C-X bond over another in a polyhalogenated substrate like this remains a challenge. acs.org Future studies could focus on:

Ligand Design: Developing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can tune the selectivity of palladium or other transition metal catalysts (e.g., nickel, copper) for either the C-Br or C-Cl bonds.

Denitrative Coupling: Exploring transition-metal-catalyzed reactions that utilize the nitro group as a leaving group. acs.org This approach, which has seen growing interest, would provide an alternative and potentially more versatile route to functionalize the aromatic ring.

Photocatalysis and Electrocatalysis: Investigating the use of light or electrical energy to drive novel transformations at the halogen or nitro group positions, potentially offering milder reaction conditions and unique selectivities.

The development of such catalytic systems would not only provide access to a wider range of derivatives of this compound but also contribute to the broader field of synthetic organic chemistry.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new ones. Advanced in situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states in real-time. youtube.comnih.gov

Future research could employ a combination of techniques to elucidate the intricate details of reactions involving this compound:

Spectroscopic TechniquePotential Application for this compound Research
In situ FTIR/Raman Spectroscopy Monitoring the formation and consumption of intermediates during nitration and halogenation reactions. Identifying key vibrational modes of transient species. nih.govresearchgate.net
In situ NMR Spectroscopy Tracking the conversion of starting materials to products and identifying the structure of stable intermediates in solution.
In situ Mass Spectrometry Detecting and identifying short-lived intermediates and byproducts, providing insights into reaction pathways and potential side reactions.

By combining the data from these techniques with computational modeling, researchers can build a comprehensive picture of the reaction landscape, leading to more rational and efficient process development. For instance, understanding the precise role of the catalyst and the nature of the active catalytic species in cross-coupling reactions can guide the design of more effective catalysts. youtube.com

Deeper Integration of Machine Learning and AI in Predicting Reactivity and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.govnih.gov For a complex molecule like this compound, these computational tools can be invaluable in predicting its reactivity and designing optimal synthetic routes.

Future research in this area could focus on:

Reactivity Prediction: Developing ML models trained on large datasets of reaction outcomes to predict the reactivity of the different positions on the aromatic ring towards various reagents. nih.govrjptonline.org This could help chemists to quickly identify the most promising reaction conditions for a desired transformation, saving significant time and resources. researchgate.net

Retrosynthetic Analysis: Utilizing AI-powered retrosynthesis software to propose novel and efficient synthetic pathways to this compound and its derivatives. researchgate.net These programs can analyze vast amounts of chemical literature to identify non-obvious disconnections and suggest innovative strategies.

Automated Synthesis: Integrating AI-driven synthesis planning with robotic platforms to enable the automated and rapid optimization of reaction conditions. pioneeringminds.comresearchgate.net This "self-driving laboratory" approach could accelerate the discovery of new reactions and the synthesis of novel compounds based on the this compound scaffold.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this approach. researchgate.net

Design of New Analytical Techniques for Trace Analysis in Complex Research Matrices

The accurate detection and quantification of this compound and its potential byproducts or degradation products at trace levels is essential for both research and potential future applications. The development of new analytical techniques is therefore a critical area of future research.

Challenges in the trace analysis of such compounds often stem from their presence in complex matrices and the potential for interference from other components. researchgate.netsci-hub.st Future research could address these challenges by focusing on:

Advanced Chromatographic Methods: Developing more selective and sensitive gas chromatography (GC) and liquid chromatography (LC) methods, potentially coupled with high-resolution mass spectrometry (HRMS), for the unambiguous identification and quantification of isomers and trace impurities. nih.govfastercapital.com

Novel Sample Preparation Techniques: Designing innovative sample preparation methods, such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE), to selectively extract and concentrate the target analyte from complex research samples, thereby improving detection limits and reducing matrix effects. researchgate.net

Sensor Development: Creating novel chemical sensors or biosensors capable of the rapid and real-time detection of this compound. This could be particularly useful for monitoring reaction progress or for environmental screening purposes.

The development of robust and reliable analytical methods is fundamental to supporting all other areas of research on this compound, from synthetic development to mechanistic studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-1,3-dichloro-4-nitrobenzene, and how can intermediates be verified?

  • Methodology :

  • Stepwise halogenation and nitration : Start with benzene derivatives, sequentially introducing halogens (Br, Cl) and nitro groups via electrophilic substitution. Use regioselective catalysts (e.g., FeCl₃ for chlorination) and controlled nitration conditions (HNO₃/H₂SO₄ at 0–50°C) to direct substituents .
  • Intermediate verification : Confirm intermediates (e.g., 1,3-dichloro-4-nitrobenzene) via GC-MS for molecular weight and NMR (¹H/¹³C) for substituent positions. X-ray crystallography (using software like ORTEP-III) resolves ambiguities in regiochemistry .

Q. How can the electronic effects of substituents in this compound be characterized experimentally?

  • Methodology :

  • Spectroscopic analysis : UV-Vis spectroscopy to study conjugation effects (λmax shifts reflect electron-withdrawing nitro groups).
  • Electrochemical profiling : Cyclic voltammetry (CV) quantifies redox potentials, revealing electron-deficient aromatic systems due to nitro and halogen substituents .

Advanced Research Questions

Q. How do competing directing groups (Br, Cl, NO₂) influence regioselectivity in further functionalization?

  • Methodology :

  • Kinetic vs. thermodynamic control : Perform reactions (e.g., Suzuki coupling) under varying conditions (temperature, catalyst loading) to isolate products. Compare outcomes using DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict dominant pathways .
  • Substituent priority : The nitro group (meta/para-directing) typically overrides halogens (ortho/para-directing). Validate via competitive experiments with isotopic labeling (e.g., deuterated substrates) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology :

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to resolve peak overlaps. Cross-reference with DFT-optimized structures (using Gaussian 16) for chemical shift predictions .
  • Crystallographic backup : If discrepancies persist, grow single crystals and perform X-ray diffraction to unambiguously assign substituent positions .

Q. How can the compound’s solubility and stability impact its utility in cross-coupling reactions?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) under inert atmospheres. Monitor reaction progress via TLC/HPLC to correlate solubility with yield.
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) and LC-MS to identify decomposition products (e.g., dehalogenation or nitro reduction) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodology :

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (using DFT) to identify reactive sites. Pair with Fukui indices to map nucleophilic/electrophilic regions .
  • Reactivity databases : Cross-reference with analogous nitrohalobenzenes (e.g., 1-chloro-2-nitrobenzene) to derive empirical trends in activation barriers .

Safety and Handling

Q. What protocols mitigate risks when handling hazardous intermediates (e.g., brominated byproducts)?

  • Methodology :

  • Containment : Use fume hoods and closed systems (e.g., Schlenk lines) for volatile brominated species.
  • Waste management : Quench reactive residues with NaHCO₃ or activated carbon before disposal. Reference SDS guidelines for halogenated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.